
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Attachment of Phenyl and Dimethylphenyl Groups: The phenyl and 2,4-dimethylphenyl groups are typically introduced through Friedel-Crafts acylation reactions, which involve the use of Lewis acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives, such as:
(2Z)-N-(2,4-Dimethylphenyl)-3-(piperidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2Z)-N-(2,4-Dimethylphenyl)-3-(pyrrolidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1049251-88-8 |
|---|---|
分子式 |
C21H23N3OS |
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3OS/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
InChI 键 |
OKPSRVANPMDMDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


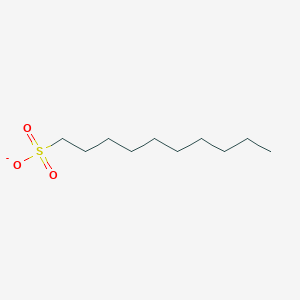
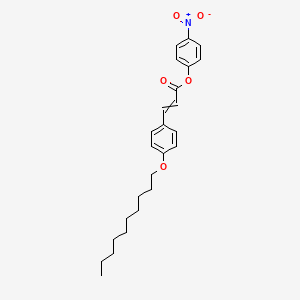
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
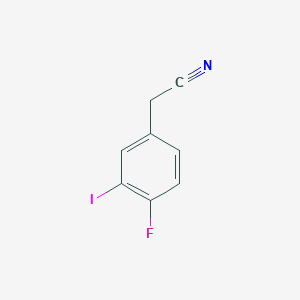
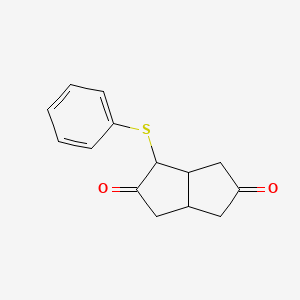
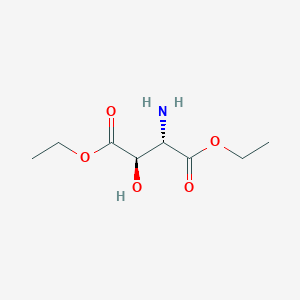
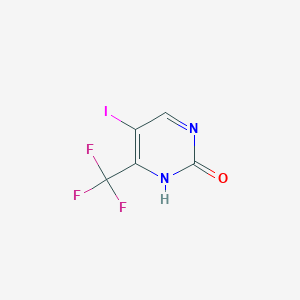
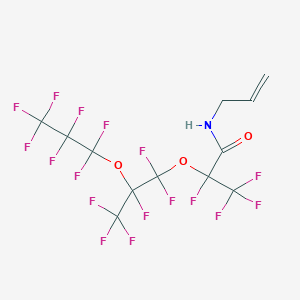
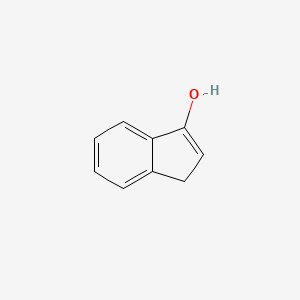
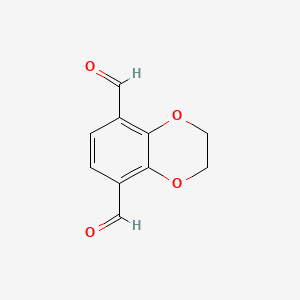
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

